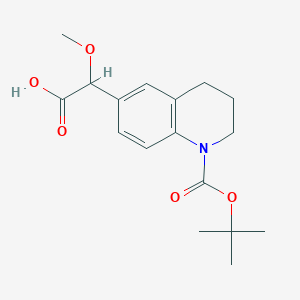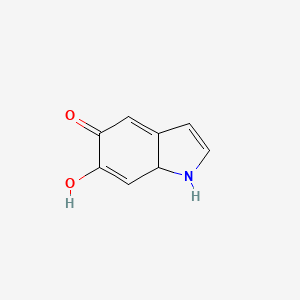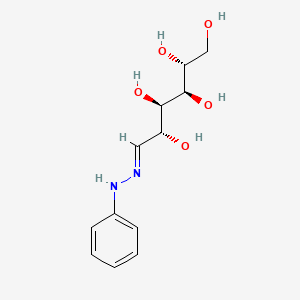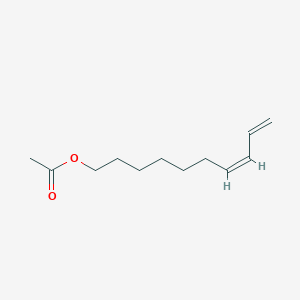![molecular formula C20H20N4O3 B12942547 Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- CAS No. 141424-41-1](/img/structure/B12942547.png)
Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a triazine ring substituted with two 4-methoxyphenyl groups and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and 4-methoxyaniline.
Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the 4-methoxyphenyl groups. This can be achieved using reagents like 4-methoxyphenylboronic acid in the presence of a palladium catalyst.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is also studied for its potential use in the development of new polymers and coatings.
作用機序
The mechanism of action of N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting cell proliferation. The compound may also interact with various enzymes, leading to inhibition of their activity.
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 4-Hydroxy-2-quinolones
- 3-(4-methoxyphenyl)-4-hydroxy coumarin
Uniqueness
N-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)acetamide is unique due to its specific triazine core structure and the presence of both methoxyphenyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
141424-41-1 |
|---|---|
分子式 |
C20H20N4O3 |
分子量 |
364.4 g/mol |
IUPAC名 |
N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-13(25)21-12-18-22-19(14-4-8-16(26-2)9-5-14)20(24-23-18)15-6-10-17(27-3)11-7-15/h4-11H,12H2,1-3H3,(H,21,25) |
InChIキー |
JQDCDDQTIFWPTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)

![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)


